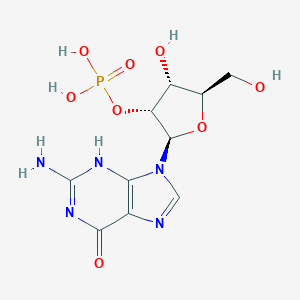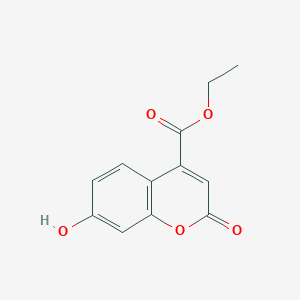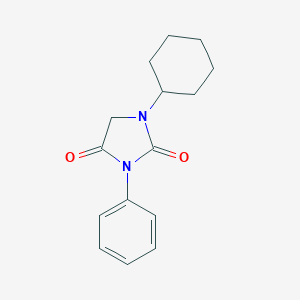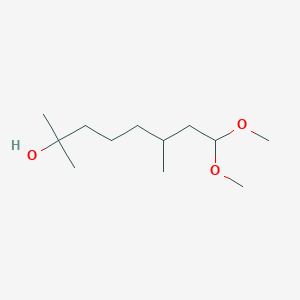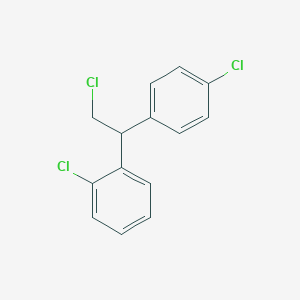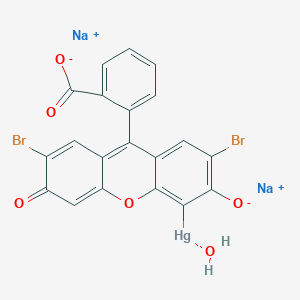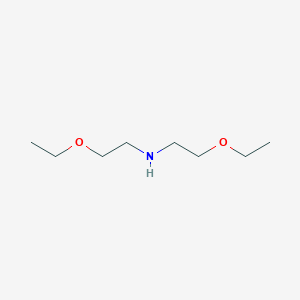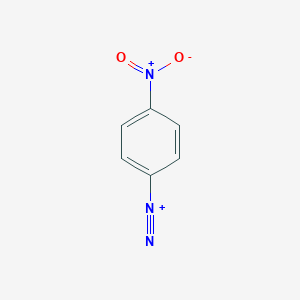
1-Chloro-2-(2-chloroethyl)benzene
Vue d'ensemble
Description
1-Chloro-2-(2-chloroethyl)benzene, also known as 1-chloro-2-chloroethylbenzene, is an aromatic organic compound that belongs to the class of organic compounds known as haloalkanes. It is a colorless liquid that is soluble in most organic solvents. The compound is used in a variety of applications, including as a plasticizer, an intermediate for pharmaceuticals, and as a precursor for the synthesis of other compounds. It is also used in the synthesis of a variety of other compounds, including polymers, dyes, and surfactants.
Applications De Recherche Scientifique
Study of Free Radicals in γ-Irradiated Organic Matrices : Free radicals formed from (1- and 2-chloroethyl) benzene in γ-irradiated organic matrices were studied using fluorescence spectrophotometry. This research highlights the transformation of phenetyl radical primarily formed from (2-chloroethyl)benzene into α-methyl-benzyl radical, indicating interactions between these radicals and chloride anion before complete dissociation (Saito & Yoshida, 1974).
Synthesis of Diols and Further Chemical Transformations : Chloro-(2-chloroethyl)benzenes were used in a reaction with lithium powder and different carbonyl compounds to yield diols after hydrolysis with water. Some of these diols were further transformed into oxepane or dienes under specific conditions, demonstrating the versatility of these compounds in synthesis (Yus, Ramón & Gómez, 2002).
Photochemical Synthesis Applications : A study involving the irradiation of a benzene solution of dichloro-naphthoquinone and furan derivatives led to the formation of chloro-furyl-naphthoquinones, indicating potential applications in photochemical synthesis (Maruyama & Otsuki, 1977).
Selective Recovery of Palladium from Automotive Catalysts : 1,2-Bis(2-methoxyethylthio)benzene, a solvent extractant for Pd(II), was utilized in the selective recovery of palladium from spent automotive catalysts. This study demonstrates the potential of chloroethyl benzene derivatives in recycling and materials recovery processes (Traeger, Koenig, Städtke & Holdt, 2012).
Friedel-Crafts Alkylation in Organic Synthesis : Alkylations of benzene with chloroethyl benzene derivatives in the presence of Lewis acids were studied, yielding products like diphenylpropane. This research is significant in the context of organic synthesis and the understanding of reaction mechanisms (Masuda, Nakajima & Suga, 1983).
Propriétés
IUPAC Name |
1-chloro-2-(2-chloroethyl)benzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8Cl2/c9-6-5-7-3-1-2-4-8(7)10/h1-4H,5-6H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NFWMXIVUTWWCNO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)CCCl)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8Cl2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70503518 | |
| Record name | 1-Chloro-2-(2-chloroethyl)benzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70503518 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
175.05 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
1005-06-7 | |
| Record name | 1-Chloro-2-(2-chloroethyl)benzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70503518 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![7-Hydroxy-8-[[4'-[(4-hydroxyphenyl)azo][1,1'-biphenyl]-4-yl]azo]naphthalene-1,3-disulphonic acid](/img/structure/B87001.png)
